
Pinacol esterpyridine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinacol esterpyridine-2-boronic acid is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol esters, are highly valuable building blocks in the field of organic chemistry due to their stability and versatility in various chemical reactions . The compound is particularly useful in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of pinacol esterpyridine-2-boronic acid typically involves the reaction of pyridine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a catalyst like palladium . The process can be summarized as follows:
Reaction of Pyridine-2-boronic Acid with Pinacol: Pyridine-2-boronic acid is reacted with pinacol in the presence of a dehydrating agent to form the boronic ester.
Catalysis: Palladium catalysts are commonly used to facilitate the reaction.
Solvent: THF is often used as the solvent to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Pinacol esterpyridine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronic acids.
Substitution: Various substituted aromatic compounds, depending on the reactants used in the Suzuki–Miyaura coupling.
Applications De Recherche Scientifique
Pinacol esterpyridine-2-boronic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of pinacol esterpyridine-2-boronic acid involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of intermediate complexes during the reaction .
Comparaison Avec Des Composés Similaires
Pinacol esterpyridine-2-boronic acid can be compared with other boronic esters and boronic acids:
Pinacol Boronic Esters: These esters are similar in structure but may have different substituents on the boron atom.
MIDA Boronates: These compounds are more stable and can be easily purified by column chromatography.
Organotrifluoroborates: These compounds are also used in Suzuki–Miyaura coupling reactions and can be purified by recrystallization.
Similar Compounds
- Pinacol Boronic Esters
- MIDA Boronates
- Organotrifluoroborates
Propriétés
Formule moléculaire |
C11H18BNO3 |
|---|---|
Poids moléculaire |
223.08 g/mol |
Nom IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-2-ylborinic acid |
InChI |
InChI=1S/C11H18BNO3/c1-10(2,14)11(3,4)16-12(15)9-7-5-6-8-13-9/h5-8,14-15H,1-4H3 |
Clé InChI |
MANDYJVRHWXQNE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=N1)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
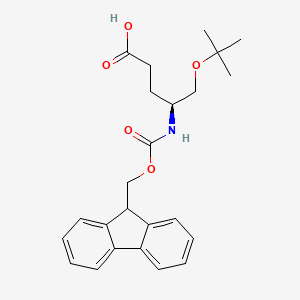
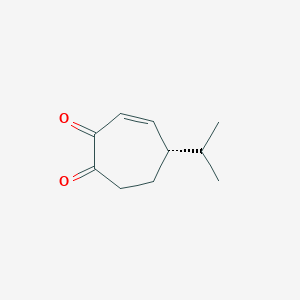
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
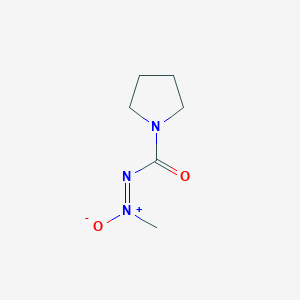
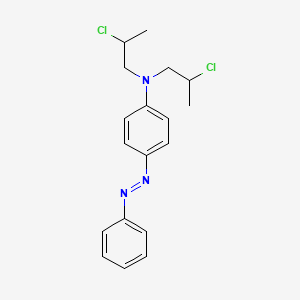
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

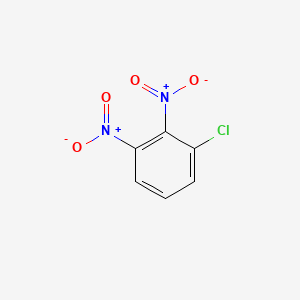

![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
